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Compound of Interest

Compound Name: Nickel gluconate

Cat. No.: B3280631 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of nickel gluconate and nickel

chloride, focusing on available experimental data. The information is intended to assist

researchers in making informed decisions regarding the use of these compounds in

experimental settings. While extensive data is available for nickel chloride, a common

laboratory reagent, quantitative toxicological data for nickel gluconate is less prevalent in

publicly accessible literature. This guide synthesizes the available information to facilitate a

comparative understanding.

Quantitative Toxicity Data
The following table summarizes the available quantitative data for the acute oral toxicity and in

vitro cytotoxicity of nickel chloride. Due to the limited availability of specific LD50 and IC50

values for nickel gluconate in the reviewed literature, a direct quantitative comparison is

challenging. However, qualitative and semi-quantitative data for nickel gluconate are included

where available.
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Toxicological Endpoint Nickel Gluconate Nickel Chloride

Acute Oral Toxicity (LD50)

Data not available. GHS

classifications suggest

potential for harm if swallowed.

105 mg/kg (rat)[1][2][3][4]

In Vitro Cytotoxicity (IC50)

Data not available. A study on

human keratinocytes showed

maximal induction of

inflammatory markers at

1x10⁻⁴ M, which was greater

than the effect of nickel

chloride at the same

concentration.[1]

60.484 µg/ml (HEK293T cells)

[5] 1.5 mM (U2OS

osteosarcoma cells)[6][7] 2

mM (HaCaT keratinocyte cells)

[6][7] 400 µM (HepG2

hepatocellular carcinoma cells)

[7]

GHS Hazard Classifications

May cause allergy or asthma

symptoms or breathing

difficulties if inhaled; May

cause an allergic skin reaction;

Suspected of causing genetic

defects; May cause cancer by

inhalation; May damage the

unborn child; Causes damage

to organs through prolonged or

repeated exposure.[8]

Toxic if swallowed or if inhaled;

Causes skin irritation; May

cause an allergic skin reaction;

May cause allergy or asthma

symptoms or breathing

difficulties if inhaled;

Suspected of causing genetic

defects; May cause cancer by

inhalation; May damage fertility

or the unborn child; Causes

damage to organs (Lungs)

through prolonged or repeated

exposure; Very toxic to aquatic

life with long lasting effects.[4]

Experimental Protocols
Acute Oral Toxicity Testing (Adapted from OECD
Guideline 423)
This protocol outlines a stepwise procedure to determine the acute oral toxicity of a substance.

[9][10]
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1. Principle: A single dose of the test substance is administered orally to a group of fasted

animals. The animals are observed for a defined period for signs of toxicity and mortality. The

lethal dose 50 (LD50), the dose estimated to cause mortality in 50% of the animals, is then

determined.

2. Test Animals: Healthy, young adult rats of a single sex (typically females) are used.[10]

Animals are acclimatized to laboratory conditions before the study.

3. Housing and Feeding: Animals are housed in appropriate cages with controlled temperature,

humidity, and a 12-hour light/dark cycle.[10] Standard laboratory diet and drinking water are

provided ad libitum, except for an overnight fast before dosing.[11]

4. Dose Preparation and Administration: The test substance is typically dissolved or suspended

in a suitable vehicle (e.g., water, corn oil).[11] The dose is administered by gavage using a

stomach tube.[11]

5. Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g.,

changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[11]

6. Data Analysis: The LD50 value is calculated based on the number of mortalities at different

dose levels.

In Vitro Cytotoxicity Testing (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

assay used to assess cell metabolic activity as an indicator of cell viability.[12][13][14]

1. Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple

formazan crystals.[12] The amount of formazan produced is proportional to the number of

viable cells and can be quantified spectrophotometrically.

2. Cell Culture: The chosen cell line (e.g., HEK293T, HaCaT) is cultured in a suitable medium

and maintained in a humidified incubator at 37°C with 5% CO2.

3. Assay Procedure:

Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere
overnight.
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The culture medium is replaced with fresh medium containing various concentrations of the
test compound (nickel gluconate or nickel chloride). Control wells with untreated cells are
also included.
The plate is incubated for a specific exposure time (e.g., 24, 48, or 72 hours).
After incubation, the treatment medium is removed, and MTT solution is added to each well.
The plate is incubated for a few hours to allow for formazan crystal formation.[12]
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[10]
The absorbance is measured using a microplate reader at a wavelength of approximately
570 nm.[12]

4. Data Analysis: The percentage of cell viability is calculated relative to the untreated control.

The half-maximal inhibitory concentration (IC50), the concentration of the compound that

reduces cell viability by 50%, is determined from the dose-response curve.

Signaling Pathways in Nickel-Induced Toxicity
Nickel compounds, including nickel chloride, are known to induce cellular toxicity through

various signaling pathways, primarily involving oxidative stress and inflammatory responses.[2]

[9][15] While specific studies on nickel gluconate are limited, it is plausible that it shares

similar mechanisms due to the central role of the nickel ion.

Oxidative Stress and Apoptosis
Nickel exposure can lead to the generation of reactive oxygen species (ROS), which are highly

reactive molecules that can damage cellular components such as DNA, proteins, and lipids.[3]

[16] This oxidative stress can trigger a cascade of events leading to programmed cell death, or

apoptosis. Key elements of this pathway include:

ROS Production: Nickel ions can interfere with mitochondrial function, leading to an

overproduction of ROS.

Mitochondrial Dysfunction: Increased ROS can damage the mitochondrial membrane,

leading to the release of pro-apoptotic factors like cytochrome c.

Caspase Activation: Cytochrome c release activates a cascade of enzymes called caspases,

which are the executioners of apoptosis.[5]
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DNA Damage: ROS can directly damage DNA, leading to mutations and genomic instability.

[16]
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Nickel-Induced Oxidative Stress and Apoptosis Pathway

NF-κB Inflammatory Pathway
The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells)

is a key regulator of the inflammatory response.[2][4] Nickel compounds have been shown to

activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines.[2][9]

IKK Activation: Nickel can lead to the activation of the IκB kinase (IKK) complex.

IκBα Degradation: Activated IKK phosphorylates the inhibitory protein IκBα, targeting it for

degradation.

NF-κB Translocation: The degradation of IκBα releases NF-κB, allowing it to translocate into

the nucleus.

Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences and promotes

the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8).[2]
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Nickel-Induced NF-κB Inflammatory Pathway

Comparative Experimental Workflow
The following diagram illustrates a logical workflow for a comparative toxicological study of

nickel gluconate and nickel chloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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